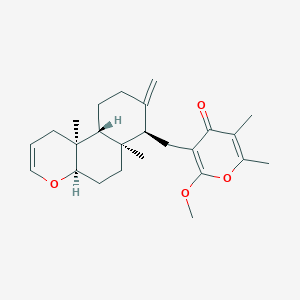
candelalide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candelalide A is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a diterpenoid, an organic heterotricyclic compound, a cyclic ether, a member of 4-pyranones and a ketene acetal.
Wissenschaftliche Forschungsanwendungen
Candelalide A has been identified as a potent blocker of the voltage-gated potassium channel Kv1.3, which plays a crucial role in the regulation of immune responses. This property positions this compound as a promising candidate for immunosuppressive therapies, particularly in autoimmune diseases and transplant rejection scenarios.
- Immunosuppressive Properties : this compound and its derivatives have shown efficacy in inhibiting Kv1.3 channels, which are implicated in T-cell activation. This inhibition can lead to reduced T-cell proliferation and cytokine production, making it a valuable compound for treating conditions like multiple sclerosis and rheumatoid arthritis .
- Anticancer Potential : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that it can inhibit the growth of colon cancer cells (SW480) with IC50 values in the low nanomolar range .
Synthesis Methodologies
The total synthesis of this compound has been extensively studied, with various methodologies developed to achieve its complex structure.
- Convergent Synthesis : The first successful total synthesis involved a convergent approach that integrated a trans-decalin moiety with a gamma-pyrone component through strategic chemical reactions. This method not only confirmed the structure but also established the stereochemistry essential for biological activity .
- Enantioselective Approaches : Recent advancements have focused on enantioselective syntheses to produce this compound with high purity and specific stereochemistry, which is critical for its biological effectiveness .
Therapeutic Applications
Given its biological activities, this compound has several therapeutic applications:
- Autoimmune Diseases : Due to its immunosuppressive effects, this compound could be developed into treatments for autoimmune disorders where T-cell activity is dysregulated.
- Cancer Therapy : The compound's selective toxicity towards cancer cells presents opportunities for developing targeted cancer therapies that minimize damage to healthy tissues.
Case Study 1: Immunosuppressive Effects
A study conducted on the effects of this compound on T-cell activation demonstrated that it significantly reduced interleukin production in activated T-cells. This suggests its potential utility in clinical settings for managing autoimmune conditions.
Case Study 2: Anticancer Activity
In vitro studies on colon cancer cell lines showed that this compound inhibited cell proliferation effectively at low concentrations. Further research is required to explore its mechanisms of action and potential synergistic effects with existing chemotherapeutics.
Data Table
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-[[(4aR,6aR,7R,10aR,10bS)-6a,10b-dimethyl-8-methylidene-1,4a,5,6,7,9,10,10a-octahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |
InChI |
InChI=1S/C25H34O4/c1-15-8-9-20-24(4,12-10-21-25(20,5)11-7-13-28-21)19(15)14-18-22(26)16(2)17(3)29-23(18)27-6/h7,13,19-21H,1,8-12,14H2,2-6H3/t19-,20-,21-,24-,25+/m1/s1 |
InChI-Schlüssel |
SCHPGLGCBCJZKD-YYHYCTJNSA-N |
Isomerische SMILES |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC=CO4)C)C)OC)C |
Kanonische SMILES |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC=CO4)C)C)OC)C |
Synonyme |
candelalide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















